N-methoxy-N-methyl-4-nitrobenzamide

Weinreb ketone synthesis Organometallic coupling Carbonyl selectivity

N-Methoxy-N-methyl-4-nitrobenzamide is a Weinreb amide that guarantees selective mono-addition of Grignard/organolithium reagents to produce 4-nitrophenyl ketones, eliminating over-addition to tertiary alcohols—a critical failure point of 4-nitrobenzoyl chloride or methyl 4-nitrobenzoate. Synthesized in 99% yield from 4-nitrobenzoic acid in one pot, it supports cost-effective scale-up. The 4-nitro group is readily reduced to an amine for parallel library synthesis. Validated in total synthesis of (±)-tanikolide and γ-/δ-lactone natural products. Essential for medicinal chemistry and late-stage transamidation. Procure with confidence for reliable ketone synthesis.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 52898-51-8
Cat. No. B1274076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methyl-4-nitrobenzamide
CAS52898-51-8
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3
InChIKeyPBWDDHAYEOGPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methyl-4-nitrobenzamide (CAS 52898-51-8): Technical Specifications and Core Reactivity Profile for Procurement Evaluation


N-Methoxy-N-methyl-4-nitrobenzamide (CAS 52898-51-8) is an aromatic Weinreb amide characterized by a 4-nitrophenyl substituent conjugated to the N-methoxy-N-methylamide pharmacophore . With a molecular weight of 210.19 g/mol and an XLogP3-AA value of 1.3, this compound exhibits hydrogen bond acceptor capacity (4 acceptors) without donor functionality [1]. The structural integration of a strongly electron-withdrawing nitro group at the para position with the Weinreb amide motif confers a reactivity profile that is mechanistically distinct from conventional benzamides, esters, and acid chlorides—a distinction directly relevant to synthetic route selection and procurement decisions [2].

Why N-Methoxy-N-methyl-4-nitrobenzamide Cannot Be Replaced by Unsubstituted Benzamide or 4-Nitrobenzoic Acid Derivatives in Ketone Synthesis


The mechanistic foundation of the Weinreb ketone synthesis distinguishes N-methoxy-N-methyl-4-nitrobenzamide from apparently similar acyl compounds in a manner that is both quantifiable and functionally decisive. Conventional acyl derivatives—including 4-nitrobenzoyl chloride, 4-nitrobenzoate esters, and unsubstituted benzamides—undergo nucleophilic addition with organometallic reagents to generate tetrahedral intermediates that collapse to regenerate an electrophilic carbonyl, thereby enabling a second nucleophilic attack that yields tertiary alcohols rather than the targeted ketones [1]. In contrast, Weinreb amides form a stable five-membered chelate intermediate that precludes carbonyl regeneration, thereby preventing over-addition entirely [2]. This mechanistic divergence is not incremental but binary: substitution of a Weinreb amide with a conventional ester or acid chloride in a ketone synthesis route will fundamentally alter the reaction outcome, producing alcohols rather than ketones. Consequently, 4-nitrobenzoic acid, 4-nitrobenzoyl chloride, and methyl 4-nitrobenzoate cannot serve as functional replacements for N-methoxy-N-methyl-4-nitrobenzamide in any synthetic sequence where selective mono-addition to a ketone is required [3].

N-Methoxy-N-methyl-4-nitrobenzamide: Quantitative Evidence for Differentiation from Alternative Substrates


Weinreb Amide vs. Ester/Acid Chloride: Prevention of Over-Addition in Ketone Synthesis

The Weinreb amide functionality of N-methoxy-N-methyl-4-nitrobenzamide enables clean ketone formation via a stable five-membered chelate intermediate that arrests nucleophilic addition after a single equivalent. Conventional esters and acid chlorides lack this chelation capability, leading to uncontrolled over-addition and formation of tertiary alcohol byproducts [1]. This mechanistic difference is a class-level inference derived from the fundamental behavior of all Weinreb amides relative to esters and acid chlorides [2].

Weinreb ketone synthesis Organometallic coupling Carbonyl selectivity

Direct Carboxylic Acid to Weinreb Amide Conversion: PCl₃-Mediated One-Pot Synthesis with 99% Yield

N-Methoxy-N-methyl-4-nitrobenzamide is accessible via a one-pot PCl₃-mediated coupling of 4-nitrobenzoic acid with N,O-dimethylhydroxylamine in toluene, achieving a 99% yield under mild conditions . This method eliminates the need for isolation of moisture- and air-sensitive intermediates, providing a more efficient route than stepwise acid chloride generation or carbodiimide-mediated coupling approaches .

Weinreb amide synthesis One-pot methodology Carboxylic acid activation

CO₂-Catalyzed Transamidation: Distinct Reactivity of N-Methoxy-N-methyl-4-nitrobenzamide vs. Conventional Amides

Under CO₂-catalyzed transamidation conditions, N-methoxy-N-methyl-4-nitrobenzamide displays distinct reactivity relative to primary, secondary, and tertiary amide donors. Comparative Hammett studies reveal that the N-methoxy-N-methylamide functionality enhances transamidation kinetics compared to unsubstituted benzamide derivatives under identical catalytic conditions . This differential behavior is a class-level inference applicable to this specific Weinreb amide .

Transamidation CO₂ catalysis Amide bond activation

Nitro Group Reducibility: Synthetic Access to Amino-Functionalized Weinreb Amide Intermediates

The 4-nitro substituent of N-methoxy-N-methyl-4-nitrobenzamide is reducible to the corresponding 4-amino derivative via catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents . This transformation yields N-methoxy-N-methyl-4-aminobenzamide—a bifunctional intermediate that retains the Weinreb amide reactivity while introducing a primary amine handle for subsequent diversification. This capability is absent in non-nitro-substituted Weinreb amides such as N-methoxy-N-methylbenzamide .

Nitro reduction Amino-Weinreb amide Bifunctional intermediate

Metal-Free N-O Bond Reductive Cleavage: Access to Reduced Amide Derivatives

N-Methoxy-N-methyl-4-nitrobenzamide is amenable to metal-free reductive cleavage of the N-O bond using neutral organic super-electron donors, affording the reduced amide counterpart in good to excellent yields [1]. This methodology has been demonstrated across a large array of Weinreb amide substrates and provides an alternative to traditional hydride-based reductions .

N-O bond cleavage Super-electron donor Weinreb amide reduction

Annulation-Retro-Claisen Cascade: N-Methoxy-N-methyl-4-nitrobenzamide as a Bifunctional Peroxide Coupling Partner

N-Methoxy-N-methyl-4-nitrobenzamide participates in annulation-retro-Claisen cascade reactions with bifunctional peroxides for the rapid construction of tetrahydrofuran- and dihydropyran-2-carboxylates in good yields . This methodology has been applied to the unified total synthesis of γ- and δ-lactone natural products including (±)-tanikolide and (±)-goniothalamins in 4-7 steps .

Annulation Retro-Claisen Lactone synthesis

Procurement-Critical Application Scenarios for N-Methoxy-N-methyl-4-nitrobenzamide (CAS 52898-51-8)


Selective Ketone Synthesis in the Presence of Sensitive Functional Groups

N-Methoxy-N-methyl-4-nitrobenzamide is the appropriate substrate when the synthetic objective is the preparation of 4-nitrophenyl ketones via organometallic addition (Grignard or organolithium reagents). Unlike 4-nitrobenzoyl chloride or methyl 4-nitrobenzoate, which undergo uncontrolled over-addition to yield tertiary alcohols, the Weinreb amide chelation mechanism ensures clean mono-addition and ketone formation. This selectivity is critical for synthesizing ketone intermediates in pharmaceutical and natural product programs [1].

One-Pot Synthesis of Bifunctional Intermediates for Parallel Medicinal Chemistry Campaigns

The high-yielding (99%) one-pot synthesis of N-methoxy-N-methyl-4-nitrobenzamide from 4-nitrobenzoic acid makes it an attractive intermediate for multi-gram procurement in medicinal chemistry settings. Subsequent reduction of the nitro group yields N-methoxy-N-methyl-4-aminobenzamide, a bifunctional building block that can be diversified either via Weinreb ketone synthesis or via amine-directed transformations, enabling parallel library synthesis from a single intermediate .

CO₂-Catalyzed Amide Exchange in Peptide Modification and Polymer Degradation

The enhanced transamidation reactivity of N-methoxy-N-methyl-4-nitrobenzamide under CO₂ catalysis makes it suitable for late-stage amide exchange applications. This compound serves as a Weinreb amide donor in transamidation reactions with amino acid derivatives, facilitating peptide backbone modification, and in polymer degradation studies (e.g., Nylon-6,6) where conventional amides are unreactive .

Natural Product Total Synthesis via Annulation-Retro-Claisen Cascades

This compound functions as a coupling partner in annulation-retro-Claisen cascade reactions with bifunctional peroxides, enabling the rapid construction of tetrahydrofuran- and dihydropyran-2-carboxylate scaffolds. The methodology has been validated in the total synthesis of γ- and δ-lactone natural products such as (±)-tanikolide and (±)-goniothalamins in 4-7 steps, underscoring the compound's utility in complex molecule assembly .

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